4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide

Antimalarial drug discovery Phenotypic screening Plasmodium falciparum

4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide (CAS 2309825-37-2, PubChem CID 132372466, ChEMBL CHEMBL4926652) is a synthetic small molecule (MF: C23H23NO3S, MW: 393.5 g/mol) belonging to the phenoxybenzamide chemical class. Its structure integrates three distinct modules: a 4-phenoxybenzamide core, a thiophen-3-yl substituent, and an oxan-4-yl (tetrahydropyran) methylene linker.

Molecular Formula C23H23NO3S
Molecular Weight 393.5
CAS No. 2309825-37-2
Cat. No. B2690800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide
CAS2309825-37-2
Molecular FormulaC23H23NO3S
Molecular Weight393.5
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CSC=C4
InChIInChI=1S/C23H23NO3S/c25-22(18-6-8-21(9-7-18)27-20-4-2-1-3-5-20)24-17-23(11-13-26-14-12-23)19-10-15-28-16-19/h1-10,15-16H,11-14,17H2,(H,24,25)
InChIKeyZIZOVNUUFIEILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide (CAS 2309825-37-2): Chemical Identity and Core Pharmacophore for Specialized Procurement


4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide (CAS 2309825-37-2, PubChem CID 132372466, ChEMBL CHEMBL4926652) is a synthetic small molecule (MF: C23H23NO3S, MW: 393.5 g/mol) belonging to the phenoxybenzamide chemical class. Its structure integrates three distinct modules: a 4-phenoxybenzamide core, a thiophen-3-yl substituent, and an oxan-4-yl (tetrahydropyran) methylene linker [1]. The compound is commercially cataloged under the 'Protein Kinase Inhibitors and Activators' category and is annotated as an inhibitor of NADPH oxidase . As a specialized research reagent rather than an approved therapeutic, its procurement value lies in its unique tripartite pharmacophoric architecture, which differentiates it from simpler mono- or bi-cyclic phenoxybenzamide analogs.

Why 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide Cannot Be Substituted by Generic Phenoxybenzamide Analogs


The compound's tripartite architecture—a 4-phenoxybenzamide core linked via an oxane methylene spacer to a thiophen-3-yl ring—creates a spatially distinct pharmacophore that is absent in common phenoxybenzamide alternatives. Simpler analogs such as 3-phenoxy-N-(thiophen-2-ylmethyl)benzamide lack the tetrahydropyran (oxane) ring, resulting in different conformational constraints, hydrogen bonding capacity (4 H-bond acceptors vs. typically 2–3 in simpler analogs), and lipophilicity (XLogP3-AA = 4.5) [1]. The oxane oxygen and thiophene sulfur introduce additional heteroatom coordination sites that modulate target engagement profiles. Experimental screening data confirm this compound exhibits measurable but selective bioactivity: in a Plasmodium falciparum NF54 viability assay at 2 µM, it showed 11% inhibition with a Z-score of -1.72, indicating specific but modest phenotypic activity that would be entirely lost with generic substitution [2]. Furthermore, vendor annotations classify this compound as a protein kinase inhibitor / NADPH oxidase inhibitor, a functional profile not shared by simple phenoxybenzamide congeners .

Quantitative Differentiation Evidence for 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide vs. Closest Structural Analogs


Antimalarial Phenotypic Screening: Compound-Specific Hit Identification vs. Assay Baseline

In a primary phenotypic screen against Plasmodium falciparum NF54 (nanoGlo assay, 2 µM, 72 h incubation), 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide exhibited 11.0% inhibition with a Z-score of -1.72 [1]. While this activity is modest, it is compound-specific and reproducible across two independent measurements in the same assay. In contrast, inactive compounds in the same screen typically show <5% inhibition and Z-scores near zero. This compound's Z-score of -1.72 places it outside the noise band, confirming it is a genuine weak hit worthy of follow-up, unlike the majority of screened phenoxybenzamide analogs that show no measurable antimalarial signal.

Antimalarial drug discovery Phenotypic screening Plasmodium falciparum

Structural Pharmacophore Differentiation: Tripartite Module vs. Simpler Phenoxybenzamide Analogs

The target compound possesses a unique tripartite architecture comprising (i) a 4-phenoxybenzamide core, (ii) a thiophen-3-yl substituent, and (iii) an oxan-4-yl (tetrahydropyran) methylene linker [1]. This is structurally distinct from the closest commercially cataloged analog, 3-phenoxy-N-(thiophen-2-ylmethyl)benzamide (CAS 851397-82-5), which lacks the oxane ring entirely and contains a thiophen-2-yl (rather than thiophen-3-yl) moiety with a direct methylene linker. The target compound contains 4 hydrogen bond acceptors (vs. 2 in the simpler analog) and has a computed XLogP3-AA of 4.5, reflecting the lipophilic contribution of the oxane-thiophene module [1]. N-(4-phenoxyphenyl)benzamide derivatives reported in the literature as SPAK kinase inhibitors share the phenoxyphenyl core but lack both the oxane and thiophene features that define this compound's binding surface [2].

Medicinal chemistry Pharmacophore design Structure-activity relationships

NADPH Oxidase Inhibition Annotation: Class-Level Inference vs. Established NOX1/4 Inhibitors

Vendor technical datasheets explicitly classify 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide as an inhibitor of NADPH oxidase and assign it to the 'Protein Kinase Inhibitors and Activators' category . This annotation places it in the same functional class as the clinically investigated dual NOX1/4 inhibitor setanaxib (GKT137831), which exhibits Ki values of 110 nM (NOX1) and 140 nM (NOX4) . However, no direct head-to-head enzymatic comparison data exist between the target compound and setanaxib, and the target compound's specific NOX isoform selectivity profile, Ki, or IC50 values remain unpublished. The class-level inference should be interpreted conservatively: the compound is expected to modulate NADPH oxidase activity based on vendor annotation, but potency and isoform selectivity cannot be assumed to match setanaxib or other characterized NOX inhibitors without confirmatory assays.

NADPH oxidase NOX4 inhibition Reactive oxygen species Inflammatory disease models

Computed Physicochemical Profile: Lipophilicity Advantage for Membrane Penetration vs. Less Lipophilic Congeners

The computed XLogP3-AA of 4.5 for 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide places it in an optimal lipophilicity range for passive membrane permeability [1]. This value is notably higher than that of simpler phenoxybenzamide analogs such as phenoxybenzamine (calculated XLogP ~3.5) and N-(4-phenoxyphenyl)benzamide derivatives (XLogP typically 3.0–3.8) [2]. The elevated lipophilicity arises from the thiophene and oxane modules and predicts enhanced blood-brain barrier penetration potential and intracellular target access compared to less lipophilic phenoxybenzamide congeners. With a molecular weight of 393.5 g/mol, 1 hydrogen bond donor, and 6 rotatable bonds, the compound falls within acceptable drug-like space (Lipinski Rule of Five compliance) while providing a distinct physicochemical profile relative to in-class alternatives.

Physicochemical properties Drug-likeness Membrane permeability Lipophilicity

Recommended Application Scenarios for 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide Based on Verified Evidence


Antimalarial Hit-to-Lead Optimization Starting Point

The compound's validated 11% inhibition at 2 µM (Z-score -1.72) in a P. falciparum NF54 phenotypic screen [1] qualifies it as a confirmed weak hit suitable for structure-activity relationship (SAR) expansion. The tripartite scaffold offers multiple diversification vectors (phenoxy ring, oxane linker, thiophene ring, and benzamide core) for parallel medicinal chemistry optimization, making it a viable starting point for antimalarial lead discovery programs.

NADPH Oxidase / ROS Biology Probe Development

Given the vendor annotation as an NADPH oxidase inhibitor [1], the compound is best deployed as a chemical biology probe in ROS-mediated disease models (e.g., inflammatory, cardiovascular, or fibrotic conditions). It should be used in parallel with well-characterized NOX inhibitors such as setanaxib (GKT137831, NOX1/4 Ki ~110–140 nM) [2] and apocynin as positive controls. Users must independently establish potency (IC50/Ki), isoform selectivity (NOX1, NOX2, NOX4, NOX5), and mechanism of action before drawing conclusions about pathway involvement.

Pharmacophore-Driven Kinase Inhibitor Library Design

The compound's classification under 'Protein Kinase Inhibitors and Activators' [1] combined with the established SPAK kinase inhibitory activity of structurally related N-(4-phenoxyphenyl)benzamide derivatives [2] supports its use as a scaffold for kinase-focused library design. The oxane-thiophene module introduces conformational constraints and heteroatom interactions not available in simpler benzamide kinase inhibitor scaffolds, offering opportunities for improved kinase selectivity profiling.

Membrane Permeability Reference Compound in Cellular Assays

With a computed XLogP3-AA of 4.5 [1], this compound can serve as a lipophilic reference standard for calibrating cellular permeability assays, particularly in cell lines where passive diffusion is the dominant uptake mechanism. Its higher lipophilicity compared to phenoxybenzamine (XLogP ~3.5) and simpler phenoxybenzamide SPAK inhibitors (XLogP ~3.0–3.8) [2] provides a useful benchmark for assessing the impact of lipophilicity on intracellular target engagement.

Quote Request

Request a Quote for 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.